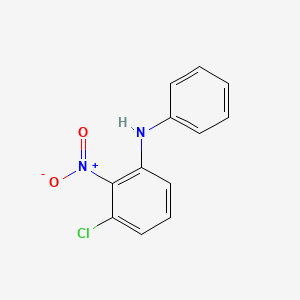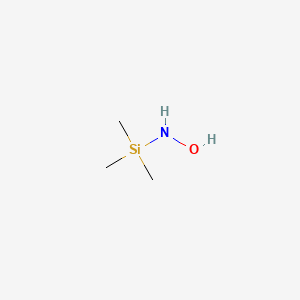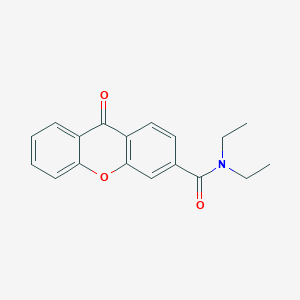
N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide
描述
N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide: is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in medicinal chemistry, particularly due to their fluorescent properties and biological activities. This compound, specifically, has garnered attention for its potential in cancer research and other biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide typically involves the condensation of appropriate xanthene derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
科学研究应用
Chemistry: In chemistry, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide is used as a fluorescent probe due to its strong fluorescence properties. It is also employed in the synthesis of other complex organic molecules .
Biology and Medicine: The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. It has been studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development .
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also utilized in the production of fluorescent markers and sensors .
作用机制
The mechanism of action of N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide involves its interaction with cellular components, leading to the inhibition of specific enzymes and pathways. In cancer cells, the compound has been shown to intercalate into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division. This disruption leads to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
- 9H-Xanthene-3-carboxamide, N,N-diethyl-6-methoxy-9-oxo-
- 9H-Xanthene-3-carboxamide, 7-(acetylamino)-N,N-diethyl-9-oxo-
Comparison: Compared to other similar compounds, N,N-Diethyl-9-oxo-9H-xanthene-3-carboxamide exhibits unique properties such as higher fluorescence intensity and greater cytotoxicity against certain cancer cell lines. Its structure allows for specific interactions with cellular targets, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
825649-24-9 |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
N,N-diethyl-9-oxoxanthene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-3-19(4-2)18(21)12-9-10-14-16(11-12)22-15-8-6-5-7-13(15)17(14)20/h5-11H,3-4H2,1-2H3 |
InChI 键 |
GPQQELNDVHJKHP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

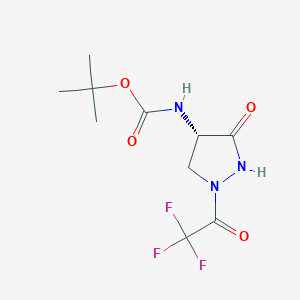
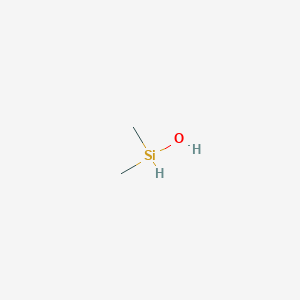
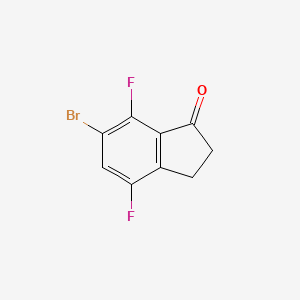

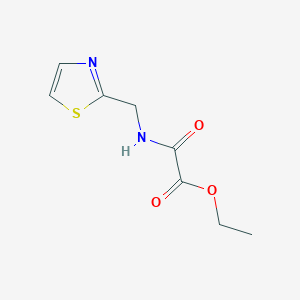
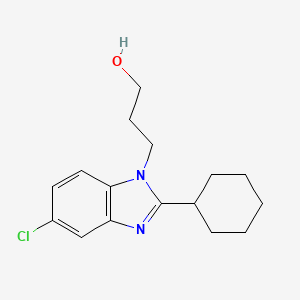
![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride](/img/structure/B8551035.png)

![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)

![N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)
![1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine](/img/structure/B8551094.png)
